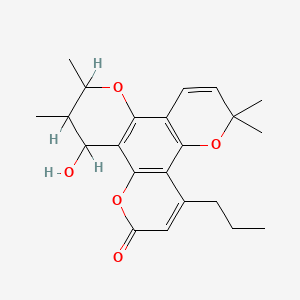

Calanolide

Cat. No. B8761490

M. Wt: 370.4 g/mol

InChI Key: NIDRYBLTWYFCFV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05591770

Procedure details

12-Acetoxycalanolide A (2), [α]D =+20°, gave a parent ion by HREIMS at m/z 412.1825 daltons corresponding to a molecular formula of C24H28O6. Significant fragment ions were observed for M+ --CH3 (m/z 397, 41%) M+ --AcOH (m/z 352 30%) and M+ --AcOH--CH3 (m/z 337, 100%). The presence of an acetate group was suggested by a sharp 3H singlet in the 1H NMR spectrum at δ 2.10 and 13C NMR resonances at δ 21.2 (3H) and 170.7. The remaining 1H and 13C NMR signals for compound 2 were very similar to those recorded for calanolide A (1), except that the H12 resonance in compound 2 was shifted downfield to δ 5.97. This suggested that compound Z was the 12-acetoxy derivative of calanolide A (1). The J10-11 (6.5 Hz) and J11-12 (6.0 Hz) couplings in compound 2 supported a pseudoaxial orientation of the chromanol ring protons. The slightly diminished chromanol proton couplings in compound 2 conceivably resulted from a slight twisting of the flexible chromanol ring. Further evidence for the proposed substituent configuration was provided by difference nOe enhancements of 2% measured between H10 and H12.

[Compound]

Name

AcOH-

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

( 3H )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

compound Z

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

12-acetoxy

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][CH2:2][CH2:3][C:4]1[C:10]2[C:11]3[O:16][C:15]([CH3:18])([CH3:17])[CH:14]=[CH:13][C:12]=3[C:19]3[O:24][C@H:23]([CH3:25])[C@@H:22]([CH3:26])[C@H:21]([O:27][C:28]([CH3:30])=[O:29])[C:20]=3[C:9]=2[O:8][C:6](=[O:7])[CH:5]=1.CCCC1C2C3OC(C)(C)C=CC=3C3OC(C)C(C)C(O)C=3C=2OC(=O)C=1>CC(O)=O>[O:8]1[C:9]2[C:10](=[CH:11][CH:12]=[CH:19][CH:20]=2)[CH2:4][CH2:5][CH:6]1[OH:7].[CH3:1][CH2:2][CH2:3][C:4]1[C:10]2[C:11]3[O:16][C:15]([CH3:17])([CH3:18])[CH:14]=[CH:13][C:12]=3[C:19]3[O:24][C@H:23]([CH3:25])[C@@H:22]([CH3:26])[C@H:21]([O:27][C:28]([CH3:30])=[O:29])[C:20]=3[C:9]=2[O:8][C:6](=[O:7])[CH:5]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCC1=CC(=O)OC2=C1C3=C(C4=C2C(C(C(O4)C)C)O)C=CC(O3)(C)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@@H]([C@H](O4)C)C)OC(=O)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@@H]([C@H](O4)C)C)OC(=O)C

|

Step Five

[Compound]

|

Name

|

AcOH-

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

( 3H )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@@H]([C@H](O4)C)C)OC(=O)C

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCC1=CC(=O)OC2=C1C3=C(C4=C2C(C(C(O4)C)C)O)C=CC(O3)(C)C

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@@H]([C@H](O4)C)C)OC(=O)C

|

Step Ten

[Compound]

|

Name

|

compound Z

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

12-acetoxy

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O1C(CCC2=CC=CC=C12)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@@H]([C@H](O4)C)C)OC(=O)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |